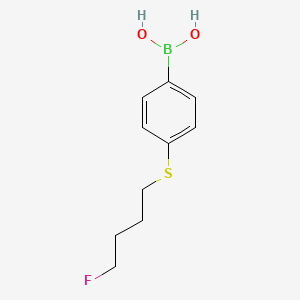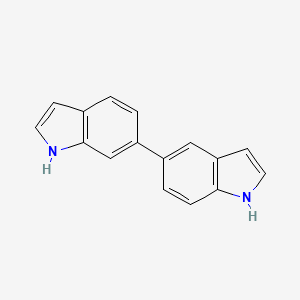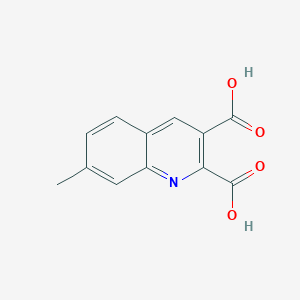![molecular formula C13H15FN2O B11878603 N-(3-Fluorophenyl)-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B11878603.png)
N-(3-Fluorophenyl)-5-azaspiro[2.4]heptane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Fluorofenil)-5-azaspiro[2.4]heptano-1-carboxamida es un compuesto sintético que ha despertado interés en varios campos científicos debido a sus características estructurales únicas y sus posibles aplicaciones. El compuesto consiste en un grupo 3-fluorofenil unido a un sistema de anillo de 5-azaspiro[2.4]heptano, con un grupo funcional carboxamida. Esta estructura confiere propiedades químicas y biológicas específicas que la convierten en un valioso objeto de estudio.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de N-(3-Fluorofenil)-5-azaspiro[2.4]heptano-1-carboxamida se puede llevar a cabo mediante diversos métodos, incluyendo:
Una ruta común implica la cicloadición dipolar 1,3-asimétrica catalítica de ylidas de azometina con acetato de ciclopropilideno de etilo para construir el núcleo de 5-azaspiro[2.4]heptano
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento, la pureza y la rentabilidad. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(3-Fluorofenil)-5-azaspiro[2.4]heptano-1-carboxamida puede sufrir varias reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados correspondientes.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, alterando potencialmente la actividad biológica del compuesto.
Sustitución: El grupo fluorofenil puede participar en reacciones de sustitución electrófila y nucleófila, lo que lleva a la formación de varios derivados.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan típicamente.
Sustitución: Se pueden utilizar reactivos como halógenos, nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados con propiedades electrónicas alteradas, mientras que las reacciones de sustitución pueden producir una variedad de compuestos funcionalizados.
Aplicaciones Científicas De Investigación
N-(3-Fluorofenil)-5-azaspiro[2.4]heptano-1-carboxamida tiene varias aplicaciones de investigación científica:
Química: El compuesto sirve como bloque de construcción para la síntesis de moléculas más complejas y como compuesto modelo para estudiar sistemas espirocíclicos.
Biología: Se utiliza en estudios biológicos para investigar sus interacciones con varias biomoléculas y su potencial como agente bioactivo.
Medicina: Se está explorando el compuesto por sus posibles propiedades terapéuticas, incluido su papel como inhibidor enzimático o modulador de receptores.
Industria: Encuentra aplicaciones en el desarrollo de nuevos materiales y como precursor para la síntesis de compuestos de interés industrial.
Mecanismo De Acción
El mecanismo de acción de N-(3-Fluorofenil)-5-azaspiro[2.4]heptano-1-carboxamida implica su interacción con dianas moleculares específicas, como enzimas o receptores. La estructura única del compuesto le permite unirse a estos objetivos, modulando su actividad y provocando diversos efectos biológicos. El grupo carboxamida puede formar enlaces de hidrógeno con proteínas diana, mientras que el grupo fluorofenil puede participar en interacciones hidrofóbicas, lo que mejora la afinidad de unión y la especificidad del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de indol-3-carboxamida: Estos compuestos comparten la funcionalidad carboxamida y son conocidos por sus actividades biológicas, incluida la inhibición enzimática.
N-(disustituido-fenil)-3-hidroxinaftaleno-2-carboxamidas: Estos compuestos también presentan un grupo carboxamida y se han estudiado por sus propiedades antimicrobianas.
Unicidad
N-(3-Fluorofenil)-5-azaspiro[2.4]heptano-1-carboxamida es única debido a su estructura espirocíclica, que confiere propiedades químicas y biológicas distintas. La presencia del grupo fluorofenil mejora aún más su potencial como compuesto bioactivo, ofreciendo oportunidades para el desarrollo de nuevos agentes terapéuticos.
Propiedades
Fórmula molecular |
C13H15FN2O |
|---|---|
Peso molecular |
234.27 g/mol |
Nombre IUPAC |
N-(3-fluorophenyl)-5-azaspiro[2.4]heptane-2-carboxamide |
InChI |
InChI=1S/C13H15FN2O/c14-9-2-1-3-10(6-9)16-12(17)11-7-13(11)4-5-15-8-13/h1-3,6,11,15H,4-5,7-8H2,(H,16,17) |
Clave InChI |
UEBCTULTTBYBID-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC12CC2C(=O)NC3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11878536.png)









![1,7-Diazaspiro[4.5]decane, 1-methyl-7-(3-pyridinyl)-](/img/structure/B11878579.png)


